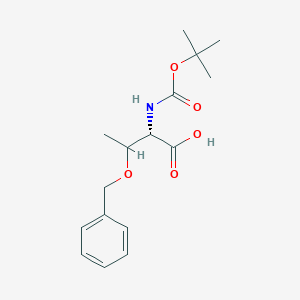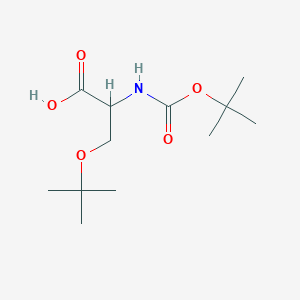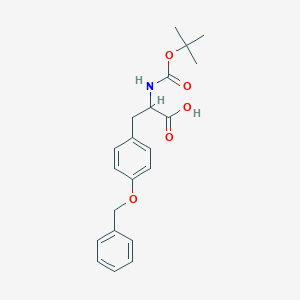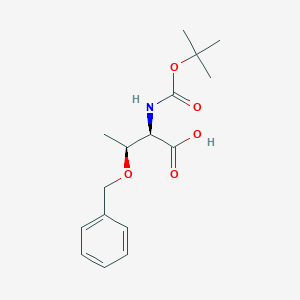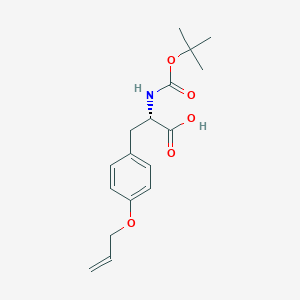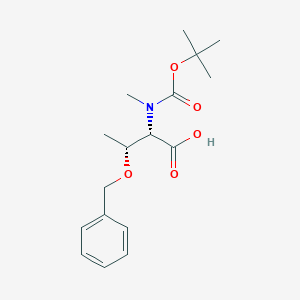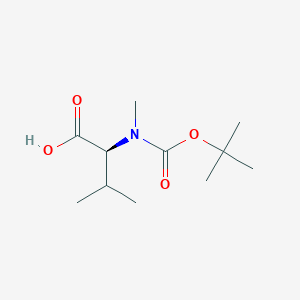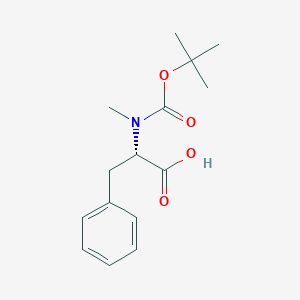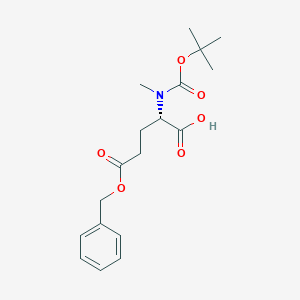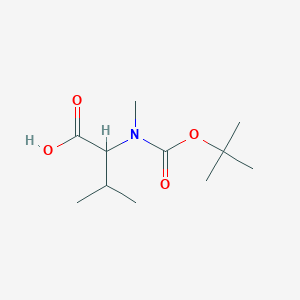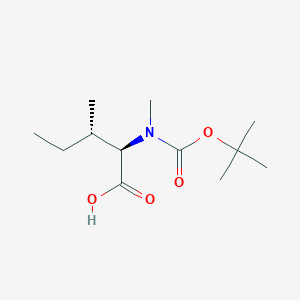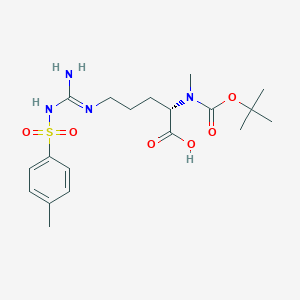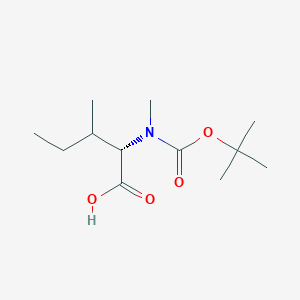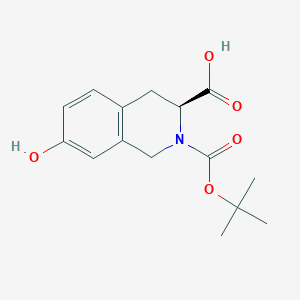
(S)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Übersicht
Beschreibung
The compound contains a tetrahydroisoquinoline core, which is a type of nitrogen-containing heterocycle. It also has a carboxylic acid group and a hydroxy group, which can participate in various chemical reactions. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for amines .
Synthesis Analysis
The synthesis of such compounds often involves the use of protecting groups like the Boc group to prevent unwanted reactions at the amine during the synthetic process . The Boc group can be introduced using reagents like di-tert-butyl dicarbonate (Boc2O) in the presence of a base .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrahydroisoquinoline ring, the carboxylic acid group, the hydroxy group, and the Boc group. The stereochemistry at the 2-position is indicated by the (S) configuration .Chemical Reactions Analysis
The Boc group can be removed (deprotected) under acidic conditions . The carboxylic acid and hydroxy groups can undergo typical acid-base reactions. The carboxylic acid group can also participate in condensation reactions to form amides, esters, and other derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound polar and capable of forming hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Improved Synthesis Methods : An improved synthesis method for this compound, involving a modified Pictet-Spengler reaction, was developed to achieve a high yield with minimal racemization (Liu et al., 2008).
Tert-Butoxycarbonylation Reagent : The compound has been discussed in the context of tert-butoxycarbonylation reagents for acidic proton-containing substrates like phenols and aromatic amines, highlighting its utility in organic synthesis (Saito et al., 2006); (Ouchi et al., 2002).
Synthesis of Tetrahydroisoquinolines : The compound is used in the synthesis of various tetrahydroisoquinolines, demonstrating its role in the creation of complex organic molecules (Clark et al., 1991); (Talk et al., 2016).
Marine Drug Synthesis : It has been utilized in the synthesis of marine drugs, specifically in the synthesis of key intermediates like 4H-chromene-2-carboxylic acid, which is important for antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).
Enzymatic Oxidation Studies : Its derivatives, especially those with hydroxy substituents, have been studied for their susceptibility to oxidative decarboxylation by enzymes like horseradish peroxidase or fungal laccase (Coutts et al., 1980); (Coutts et al., 1979).
Biological Evaluation : Studies have explored the biological activity of tetrahydroisoquinoline-3-carboxylic acids, including their potential role as peroxisome proliferators-activated receptor (PPAR) gamma agonists, indicating their potential in treating conditions like diabetes (Azukizawa et al., 2008).
Antioxidant Properties : One derivative, N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid, has demonstrated significant antioxidant properties, indicating potential therapeutic applications (Kawashima et al., 1979).
Effects on Behavior : Certain derivatives have been found to transiently increase locomotor activity in mice, suggesting potential neuroactive properties (Nakagawa et al., 1996).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3S)-7-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-15(2,3)21-14(20)16-8-10-6-11(17)5-4-9(10)7-12(16)13(18)19/h4-6,12,17H,7-8H2,1-3H3,(H,18,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYIVHWYSNWCSX-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=C(C[C@H]1C(=O)O)C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



